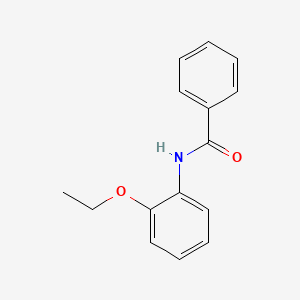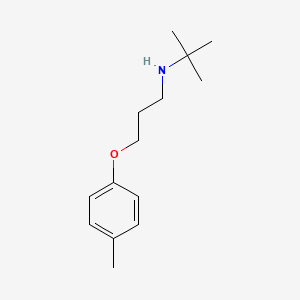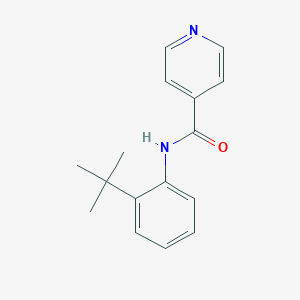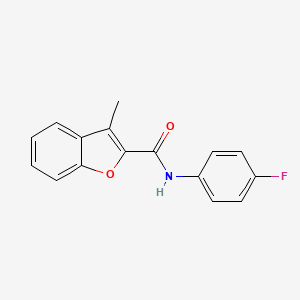![molecular formula C18H22O3 B5169831 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene, also known as TMB-4, is a chemical compound that has been of significant interest in scientific research. TMB-4 is a member of the class of compounds known as calixarenes, which are macrocyclic compounds that have been widely used in various fields of chemistry due to their unique properties. TMB-4 has been extensively studied for its potential applications in the fields of pharmaceuticals, materials science, and analytical chemistry.
作用機序
The mechanism of action of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has been shown to be effective against both gram-positive and gram-negative bacteria, suggesting that it may have a broad-spectrum antimicrobial activity.
Biochemical and Physiological Effects
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has been shown to have low toxicity and minimal side effects in animal studies, suggesting that it may be a safe and effective treatment option for various bacterial infections. 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various bacterial infections. However, 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has some limitations in laboratory experiments, such as its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene. One area of interest is the development of more efficient synthesis methods that can produce 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene in higher yields and with greater purity. Another area of interest is the investigation of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene's potential applications in the treatment of various diseases associated with oxidative stress, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene and to identify potential targets for its use in the treatment of bacterial infections.
合成法
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with ethyl bromide to form 2-ethoxy-4-methylphenol, which is then reacted with 2-bromoethyl ether to form 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene. The synthesis of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity.
科学的研究の応用
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has been shown to exhibit significant antimicrobial activity against a wide range of bacteria and fungi. 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has also been investigated for its potential use as a drug delivery system, due to its ability to encapsulate and release a variety of therapeutic agents.
特性
IUPAC Name |
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-4-19-16-10-5-6-11-17(16)20-12-13-21-18-14(2)8-7-9-15(18)3/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMTXDAYKYOZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)


![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)


![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
![N-{1-[1-(2,5-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5169835.png)
![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
